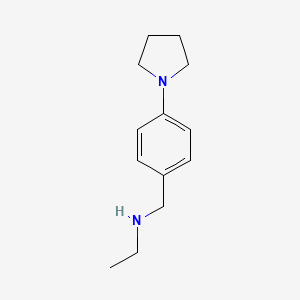
2-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-5-fluoropyridine with ethylene oxide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and fluorination reactions, followed by purification steps such as crystallization or distillation to obtain high-purity 2-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-ol .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromo-3-fluoropyridin-4-yl)ethanol: Similar in structure but with different positional isomers.
5-Bromo-2-fluoropyridine: Lacks the ethan-1-ol group but shares the bromine and fluorine substitutions.
(2-Bromo-5-fluoropyridin-4-yl)boronic acid: Contains a boronic acid group instead of the ethan-1-ol group.
Uniqueness
2-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-ol is unique due to its specific combination of bromine, fluorine, and ethan-1-ol functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C7H7BrFNO |
|---|---|
Peso molecular |
220.04 g/mol |
Nombre IUPAC |
2-(3-bromo-5-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7BrFNO/c8-6-3-10-4-7(9)5(6)1-2-11/h3-4,11H,1-2H2 |
Clave InChI |
PSKDSBSKCIVYQT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Br)CCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)
![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)


